[2-(Benzyloxy)-3-chlorophenyl]methanol
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Overview
Description
[2-(Benzyloxy)-3-chlorophenyl]methanol is an organic compound with the molecular formula C14H13ClO2 and a molecular weight of 248.71 g/mol . It is characterized by the presence of a benzyloxy group and a chlorophenyl group attached to a methanol moiety. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzyloxy)-3-chlorophenyl]methanol typically involves the reaction of 2-chloro-3-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then subjected to industrial-scale purification techniques such as distillation and crystallization to achieve the required purity levels for commercial use .
Chemical Reactions Analysis
Types of Reactions
[2-(Benzyloxy)-3-chlorophenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiourea are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(benzyloxy)-3-chlorobenzaldehyde or 2-(benzyloxy)-3-chlorobenzoic acid.
Reduction: Formation of 2-(benzyloxy)-3-chlorobenzyl alcohol or 2-(benzyloxy)-3-chlorotoluene.
Substitution: Formation of 2-(benzyloxy)-3-aminophenylmethanol or 2-(benzyloxy)-3-thiolphenylmethanol.
Scientific Research Applications
[2-(Benzyloxy)-3-chlorophenyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of [2-(Benzyloxy)-3-chlorophenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
[2-(Benzyloxy)-3-chlorophenyl]ethanol: Similar structure but with an ethanol moiety instead of methanol.
[2-(Benzyloxy)-3-chlorophenyl]acetone: Contains an acetone group instead of methanol.
[2-(Benzyloxy)-3-chlorophenyl]amine: Contains an amine group instead of methanol.
Uniqueness
[2-(Benzyloxy)-3-chlorophenyl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzyloxy and chlorophenyl groups provide versatility in chemical synthesis and potential for diverse applications in research and industry .
Properties
IUPAC Name |
(3-chloro-2-phenylmethoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-8,16H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFALJHBVMGQDCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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